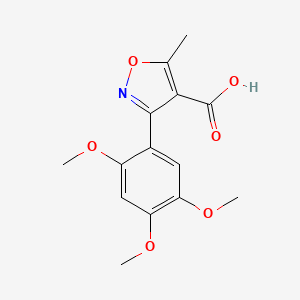
5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid: is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using acetic anhydride to yield the isoxazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Isoxazole derivatives have been shown to exhibit a range of activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Isoxazole derivatives are known to interact with various biological targets, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular pathways .
Comparación Con Compuestos Similares
- 5-Methylisoxazole-3-carboxylic acid
- 3,5-Dimethylisoxazole-4-carboxylic acid
- 5-Phenylisoxazole-4-carboxylic acid
Uniqueness: What sets 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid apart from similar compounds is the presence of the 2,4,5-trimethoxyphenyl group. This group imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity. The trimethoxyphenyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .
Propiedades
Fórmula molecular |
C14H15NO6 |
|---|---|
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
5-methyl-3-(2,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO6/c1-7-12(14(16)17)13(15-21-7)8-5-10(19-3)11(20-4)6-9(8)18-2/h5-6H,1-4H3,(H,16,17) |
Clave InChI |
RZAYKFKKRHJIKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC(=C(C=C2OC)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15334384.png)

![Methyl (R)-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15334393.png)
![7-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B15334396.png)




![5-Ethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15334447.png)
![2-Boc-2-azabicyclo[2.2.1]hept-5-en-5-yl Trifluoromethanesulfonate](/img/structure/B15334450.png)
